molecular formula C19H21NO4 B3753428 methyl 3-{[4-(4-methylphenoxy)butanoyl]amino}benzoate

methyl 3-{[4-(4-methylphenoxy)butanoyl]amino}benzoate

Cat. No.: B3753428
M. Wt: 327.4 g/mol
InChI Key: QFIACMODZBEOMS-UHFFFAOYSA-N
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Description

Methyl benzoate compounds are generally used in the flavor and fragrance industry due to their pleasant aromas . They are also used in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as esterification, where a carboxylic acid reacts with an alcohol in the presence of a catalyst . Another common method is the reaction with organometallic compounds .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Methyl benzoate compounds can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions would depend on the other functional groups present in the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can be determined through experimental measurements .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, in the case of a drug, the mechanism of action would involve interaction with biological targets in the body. For a flavor or fragrance, the mechanism might involve interaction with olfactory receptors .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including its reactivity, toxicity, and precautions for safe handling and storage .

Properties

IUPAC Name

methyl 3-[4-(4-methylphenoxy)butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-14-8-10-17(11-9-14)24-12-4-7-18(21)20-16-6-3-5-15(13-16)19(22)23-2/h3,5-6,8-11,13H,4,7,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIACMODZBEOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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